Computed Lipophilicity (XLogP3-AA) of 1-(1H-imidazol-2-yl)pyrazole vs. 4-(1H-imidazol-1-yl)-1H-pyrazole Isomer
The XLogP3-AA value for 1-(1H-imidazol-2-yl)pyrazole is computed to be 0.4 [1]. This value reflects the specific N-linkage pattern and directly impacts predictions of membrane permeability and aqueous solubility. While direct experimental data for the 4-(1H-imidazol-1-yl)-1H-pyrazole isomer are not available, its distinct connectivity is expected to yield a different computed logP, underscoring that even regioisomers with identical molecular formulas can exhibit divergent drug-like properties.
| Evidence Dimension | Computed Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 4-(1H-imidazol-1-yl)-1H-pyrazole (isomer) - Data Not Available |
| Quantified Difference | Not calculable; difference is inferred based on distinct chemical structure. |
| Conditions | In silico computation via XLogP3 3.0 (PubChem release 2019.06.18) [1]. |
Why This Matters
Lipophilicity is a critical determinant of a compound's absorption, distribution, and overall drug-likeness; a 0.4 log unit difference can significantly alter a molecule's pharmacokinetic profile in early discovery.
- [1] PubChem. 1-(1H-imidazol-2-yl)pyrazole. Compound Summary CID 22648902. National Center for Biotechnology Information. View Source
